2,3-Dichloro-4-(difluoromethoxy)benzonitrile
Description
2,3-Dichloro-4-(difluoromethoxy)benzonitrile is a halogenated benzonitrile derivative characterized by chloro substituents at the 2- and 3-positions of the aromatic ring and a difluoromethoxy (-OCF₂) group at the 4-position. Its molecular formula is C₈H₃Cl₂F₂NO, with a molar mass of 234.02 g/mol.
Properties
IUPAC Name |
2,3-dichloro-4-(difluoromethoxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F2NO/c9-6-4(3-13)1-2-5(7(6)10)14-8(11)12/h1-2,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHXVNSXKVFFFKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)Cl)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: . One common method involves the reaction of 2,3-dichlorobenzonitrile with difluoromethanol under acidic conditions to introduce the difluoromethoxy group.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of specialized reactors and controlled reaction conditions to achieve the desired product.
Chemical Reactions Analysis
Types of Reactions: 2,3-Dichloro-4-(difluoromethoxy)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromyl chloride (CrO2Cl2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium cyanide (NaCN) and potassium iodide (KI).
Major Products Formed:
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Production of amines and alcohols.
Substitution: Generation of various substituted benzene derivatives.
Scientific Research Applications
Chemistry
2,3-Dichloro-4-(difluoromethoxy)benzonitrile serves as an important intermediate in the synthesis of more complex organic molecules. Its unique functional groups allow it to participate in various chemical reactions:
- Nucleophilic Substitution : Chlorine atoms can be substituted by nucleophiles such as amines or thiols.
- Coupling Reactions : It can engage in coupling reactions (e.g., Suzuki or Heck reactions) to create larger molecular frameworks.
Biology
In biological research, this compound has been investigated for its potential interactions with biomolecules:
- Enzyme Inhibition : It has shown promise as an inhibitor of enzymes crucial for metabolic processes, particularly acetyl-CoA carboxylase (ACC), which is significant in lipid metabolism.
- Protein-Ligand Interactions : The compound's ability to bind with specific proteins can influence various biochemical pathways.
Medicine
The pharmacological applications of this compound are noteworthy:
- Antitumor Activity : Preliminary studies indicate it may have antitumor properties by modulating cell cycle-related proteins.
- Anti-inflammatory Effects : Research suggests it can reduce pro-inflammatory cytokines, indicating potential therapeutic uses in inflammatory diseases.
Data Tables
| Application Area | Specific Use | Mechanism |
|---|---|---|
| Chemistry | Intermediate for synthesis | Nucleophilic substitution and coupling reactions |
| Biology | Enzyme inhibitor | Inhibition of ACC affecting lipid metabolism |
| Medicine | Antitumor and anti-inflammatory agent | Modulation of cell signaling pathways |
Antitumor Activity in AML Cells
A study focusing on acute myeloid leukemia (AML) demonstrated that compounds structurally related to this compound could induce differentiation of AML cells. This was evidenced by an increase in CD11b positive cells, suggesting a potential mechanism for promoting true stimulation rather than mere accumulation .
Inflammation Modulation
Another investigation highlighted the ability of similar compounds to inhibit the release of TNF-α in lung tissue. This significant anti-inflammatory effect points toward therapeutic applications for conditions characterized by excessive inflammation .
Mechanism of Action
The mechanism by which 2,3-Dichloro-4-(difluoromethoxy)benzonitrile exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses or chemical transformations.
Comparison with Similar Compounds
Structural Comparison with Analogous Benzonitrile Derivatives
The compound’s structural uniqueness lies in its substitution pattern. Below is a comparison with similar benzonitrile derivatives:
Key Observations :
- Substituent Positions : The target compound’s 2,3-dichloro arrangement creates steric and electronic effects distinct from para-substituted analogs (e.g., 2,6-dichloro-4-fluorobenzonitrile ).
- Functional Groups : The difluoromethoxy group (-OCF₂) is more electron-withdrawing than ethoxy (-OCH₂CH₃) but less sterically demanding than the trifluoroethoxy group (-OCH₂CF₃Cl) in .
Physicochemical Property Analysis
Inferences :
- The target’s density is expected to exceed that of ethoxy-substituted analogs due to heavier halogens (Cl vs. F) .
- The boiling point may be lower than ’s due to the smaller -OCF₂ group compared to -OCH₂CF₃Cl.
Reactivity and Application Contexts
Reactivity Profile :
- Nitrile Group : Enhances electron deficiency, facilitating metal-catalyzed cross-couplings (e.g., Suzuki or Ullmann reactions).
- Difluoromethoxy : Stabilizes intermediates via electron withdrawal, similar to trifluoroethoxy in .
Biological Activity
2,3-Dichloro-4-(difluoromethoxy)benzonitrile is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound is characterized by the following features:
- Benzonitrile core : A nitrile group attached to a benzene ring.
- Chlorine and difluoromethoxy substituents : These halogenated groups are known to influence the compound's biological activity.
Research indicates that this compound may interact with various biological targets, including:
- Phosphodiesterase Inhibition : The compound has been shown to inhibit specific phosphodiesterases (PDEs), which play a crucial role in cellular signaling pathways. PDE inhibition can lead to increased levels of cyclic AMP (cAMP), affecting processes such as inflammation and neuronal signaling .
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antibacterial properties against a range of pathogens. The mechanism involves inducing stress on the bacterial cell envelope, disrupting proton motive force (PMF), and leading to cell death .
Biological Activity Data
A summary of biological activity data for this compound is presented in the table below:
| Activity | IC50 Value (µM) | Target | Reference |
|---|---|---|---|
| PDE4D Inhibition | 0.39 | Phosphodiesterase 4D | |
| Antibacterial Activity | 10 | Enteric Pathogens | |
| Cytotoxicity against Tumor Cells | Not Determined | Various Cancer Cell Lines |
Case Studies
-
PDE4D Inhibition in Neurodegenerative Diseases :
- A study demonstrated that selective PDE4D inhibitors could enhance cognitive functions and have potential therapeutic effects in conditions like Alzheimer’s disease (AD). The inhibition of PDE4D by compounds similar to this compound was associated with improved memory consolidation and reduced neuroinflammation .
- Antibacterial Efficacy :
- Cytotoxic Effects on Cancer Cells :
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
